Deca-4,7-diyn-1-ol Deca-4,7-diyn-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17219161
InChI: InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2,5,8-10H2,1H3
SMILES:
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

Deca-4,7-diyn-1-ol

CAS No.:

Cat. No.: VC17219161

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Deca-4,7-diyn-1-ol -

Specification

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name deca-4,7-diyn-1-ol
Standard InChI InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2,5,8-10H2,1H3
Standard InChI Key YAABVBABUJHDBC-UHFFFAOYSA-N
Canonical SMILES CCC#CCC#CCCCO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Deca-4,7-diyn-1-ol belongs to the alkyne alcohol family, featuring a 10-carbon chain with triple bonds at C4–C5 and C7–C8 and a hydroxyl group at the terminal C1 position. Its structure can be represented as:
HOCH2(C≡C)2(CH2)5CH3\text{HOCH}_2(\text{C≡C})_2(\text{CH}_2)_5\text{CH}_3
This configuration confers significant rigidity compared to single-bonded or dienyl analogs due to the linear geometry of sp-hybridized carbons .

Table 1: Comparative Molecular Properties of Deca-4,7-diyn-1-ol and Analogues

PropertyDeca-4,7-diyn-1-ol (Theoretical)Deca-4,7-dien-1-ol 4,6-Decadiyn-1,10-diol
Molecular FormulaC₁₀H₁₆OC₁₀H₁₈OC₁₀H₁₄O₂
Molecular Weight (g/mol)152.23154.25166.22
Hybridizationsp (triple bonds)sp² (double bonds)sp (triple bonds)
Boiling Point (°C)~280–300 (estimated)Not reported45–47

Computational Predictions

PubChem’s computed descriptors for Deca-4,7-dien-1-ol offer a foundational framework for extrapolating properties of the diynyl variant:

  • XLogP3-AA: Estimated at 2.9 (higher hydrophobicity due to triple bonds) .

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (hydroxyl) and 1 acceptor .

  • Rotatable Bonds: Reduced to 4 (vs. 6 in dienyl analog) due to triple-bond rigidity .

Synthesis and Catalytic Strategies

Sonogashira Coupling

The synthesis of diynyl compounds like Deca-4,7-diyn-1-ol often employs palladium-catalyzed Sonogashira cross-coupling, which links terminal alkynes with aryl or alkenyl halides . For example:
RC≡CH+R’XPd catalystRC≡CR’\text{RC≡CH} + \text{R'X} \xrightarrow{\text{Pd catalyst}} \text{RC≡CR'}
This method was successfully applied in the modular synthesis of diynyl isobutylamides from Echinacea and Spilanthes species .

Horner-Wadsworth-Emmons Olefination

While primarily used for dienyl systems, this reaction could be adapted to install triple bonds via modified phosphonate reagents. The dienyl precursor Deca-4,7-dien-1-ol is synthesized using such methodologies .

Table 2: Key Reactions for Alkyne Functionalization

ReactionApplicationYield (%)Reference
Sonogashira CouplingDiynyl backbone assembly60–85
Alkyne HydrationHydroxyl group introduction70–90
Reductive EliminationTriple-bond stabilizationN/A

Physicochemical Properties and Stability

Solubility and Reactivity

  • Solubility: Predominantly hydrophobic (logP ≈ 2.9), with limited water solubility (<0.1 mg/mL).

  • Oxidative Sensitivity: Conjugated alkynes are prone to oxidation, necessitating inert storage conditions .

Biological and Industrial Applications

Material Science Applications

The rigid backbone of diynyl alcohols makes them candidates for liquid crystal polymers or conductive organic frameworks. The triple bonds enable click chemistry modifications for functional materials .

Challenges and Future Directions

Synthetic Optimization

Current methods for diynyl alcohol synthesis suffer from moderate yields (60–85%) and require costly palladium catalysts . Emerging electrochemical or photochemical approaches may improve efficiency.

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